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molecular formula C11H12O3S B8380314 3-(2-Oxo-propylsulfanyl)-benzoic acid methyl ester

3-(2-Oxo-propylsulfanyl)-benzoic acid methyl ester

Cat. No. B8380314
M. Wt: 224.28 g/mol
InChI Key: IOXAYQSELRCXBB-UHFFFAOYSA-N
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Patent
US09000025B2

Procedure details

1(3-Bromo-phenylsulfanyl)-propan-2-one (4.0 g, 16.3 mmol) was dissolved in MeOH:DMF (1:1, 100 mL) and N2 (g) was bubbled through the solution for 5 minutes. Triethylamine (5.7 mL, 40.8 mmol) and (1,1′-bis(diphenylphosphino)ferrocene)-dichloropalladium(II) (0.600 g, 0.82 mmol) were added then CO (g) was bubbled into the reaction mixture for five minutes. The reaction was kept under CO atmosphere and heated to 80° C. overnight. The reaction was worked up then filtered through a plug of silica gel (1:1 EtOAc:hexanes) and concentrated to give the title compound.
Quantity
4 g
Type
reactant
Reaction Step One
Name
MeOH DMF
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([S:8][CH2:9][C:10](=[O:12])[CH3:11])[CH:5]=[CH:6][CH:7]=1.C(N(CC)CC)C.[CH3:20][OH:21].CN([CH:25]=[O:26])C>Cl[Pd]Cl.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[CH3:20][O:21][C:25](=[O:26])[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([S:8][CH2:9][C:10](=[O:12])[CH3:11])[CH:3]=1 |f:2.3,4.5.6.7|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)SCC(C)=O
Name
MeOH DMF
Quantity
100 mL
Type
reactant
Smiles
CO.CN(C)C=O
Step Two
Name
Quantity
5.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.6 g
Type
catalyst
Smiles
Cl[Pd]Cl.C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
N2 (g) was bubbled through the solution for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
CO (g) was bubbled into the reaction mixture for five minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The reaction was worked up then filtered through a plug of silica gel (1:1 EtOAc:hexanes)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=CC=C1)SCC(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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